

Technical Guide: 3-Hydroxy-4-methoxyphenylboronic Acid

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Compound of Interest

Compound Name:	3-Hydroxy-4-methoxyphenylboronic acid
CAS No.:	622864-48-6
Cat. No.:	B1321528

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Structural Analysis, Synthetic Pathways, and Medicinal Utility

Executive Summary

3-Hydroxy-4-methoxyphenylboronic acid (CAS 622864-48-6) is a functionalized aryl boronic acid derived from the isovanillin scaffold.[1] Unlike its more common isomer (4-hydroxy-3-methoxyphenylboronic acid), this compound offers a unique substitution pattern where the boronic acid moiety acts as a bioisostere or reactive handle meta to the phenolic hydroxyl and para to the methoxy group.

This specific geometry is critical in medicinal chemistry for accessing "Type II" kinase inhibitor binding modes and for designing reversible covalent inhibitors of serine proteases. However, its electron-rich core renders it susceptible to protodeboronation, requiring specific handling protocols distinct from standard phenylboronic acids.

Physiochemical & Structural Profile[2][3][4]

Core Data Matrix

Property	Specification
CAS Number	622864-48-6
IUPAC Name	(3-Hydroxy-4-methoxyphenyl)boronic acid
Molecular Formula	C ₇ H ₉ BO ₄
Molecular Weight	167.95 g/mol
Melting Point	221–223 °C (Decomposes)
pKa (Boronic Acid)	~8.6 (Estimated)
Electronic Character	Electron-rich (Activated Ring)
Solubility	DMSO, Methanol, THF; Low in water

The Boroxine Equilibrium

Researchers must recognize that **3-Hydroxy-4-methoxyphenylboronic acid** exists in a dynamic equilibrium between its monomeric acid form and its trimeric anhydride (boroxine).[2] This dehydration is driven by storage conditions (dryness/heat) and can affect stoichiometric calculations in precise catalytic couplings.

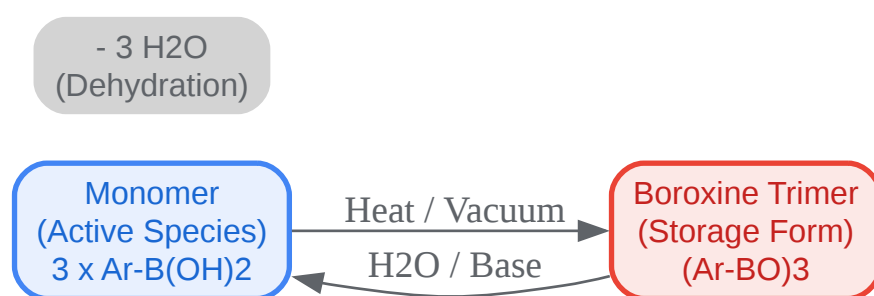


Figure 1: Equilibrium between monomeric acid and boroxine anhydride.

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Synthetic Architecture & Optimization[4] Retrosynthetic Logic

Direct borylation of 3-hydroxy-4-methoxyhalobenzenes requires protecting group strategies.[2] The free phenol at position 3 is incompatible with standard lithium-halogen exchange reagents (n-BuLi) due to deprotonation.[2] While Grignard routes are possible, they often lead to lower yields due to the electron-rich nature of the ring.

Optimal Precursor: 5-Bromo-2-methoxyphenol (5-Bromoguaiacol). Strategy: Protection

Metal-Halogen Exchange

Borate Quench

Deprotection.[2]

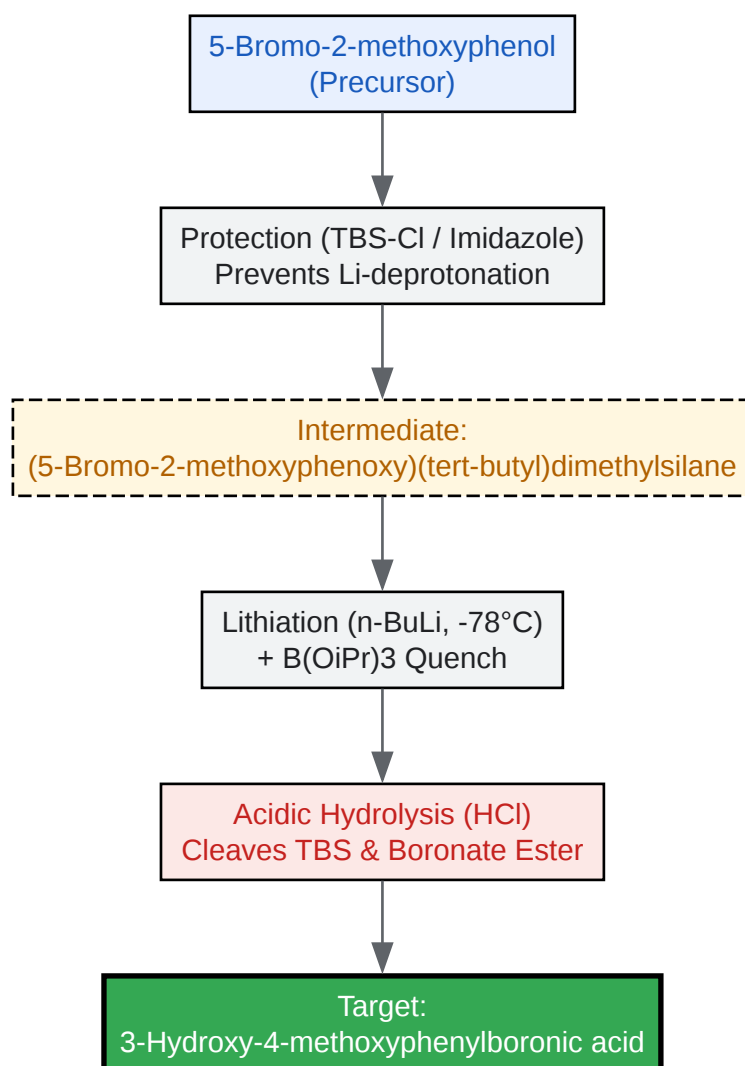


Figure 2: Validated synthesis route via Lithiation-Borylation.

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Validated Synthetic Protocol

Note: All steps must be performed under Argon/Nitrogen atmosphere.

- Protection: Dissolve 5-bromo-2-methoxyphenol (1.0 eq) in DCM. Add Imidazole (2.5 eq) and TBS-Cl (1.2 eq). Stir at RT for 4h. Aqueous workup yields the silyl ether.
- Borylation: Dissolve silyl ether in anhydrous THF. Cool to -78 °C. Add n-BuLi (1.1 eq) dropwise over 30 min. Stir 1h. Add Triisopropyl borate (1.5 eq) rapidly. Allow to warm to RT overnight.
- Hydrolysis: Quench with 2M HCl. Stir vigorously for 2h (cleaves both the isopropoxy boronate and the TBS group). Extract with EtOAc.[3]
- Purification: Recrystallize from Water/Acetonitrile. Do not use silica gel chromatography without buffering (e.g., 1% Et3N), as boronic acids bind irreversibly to silica.

Reactivity Profile: The Suzuki-Miyaura Coupling[4] [5]

The Protodeboration Challenge

This molecule is highly electron-rich (Methoxy + Hydroxy substituents).[2] In the presence of palladium and base, it is prone to protodeboration (replacement of -B(OH)₂ with -H).[2]

- Mechanism: Facilitated by high pH and high temperature.
- Mitigation: Use mild bases (K₃PO₄ instead of NaOtBu) and anhydrous conditions where possible.

Optimized Coupling Conditions

For coupling with Aryl Bromides/Chlorides:

- Catalyst: Pd(dppf)Cl₂[2]·DCM (Robust) or Pd-XPhos G3 (High turnover for difficult substrates).[2]

- Base: K₃PO₄ (2.0 eq).
- Solvent: 1,4-Dioxane/Water (4:[2]1) or Toluene/Water (if protodeboronation is observed).
- Temperature: 80–90 °C.[2]

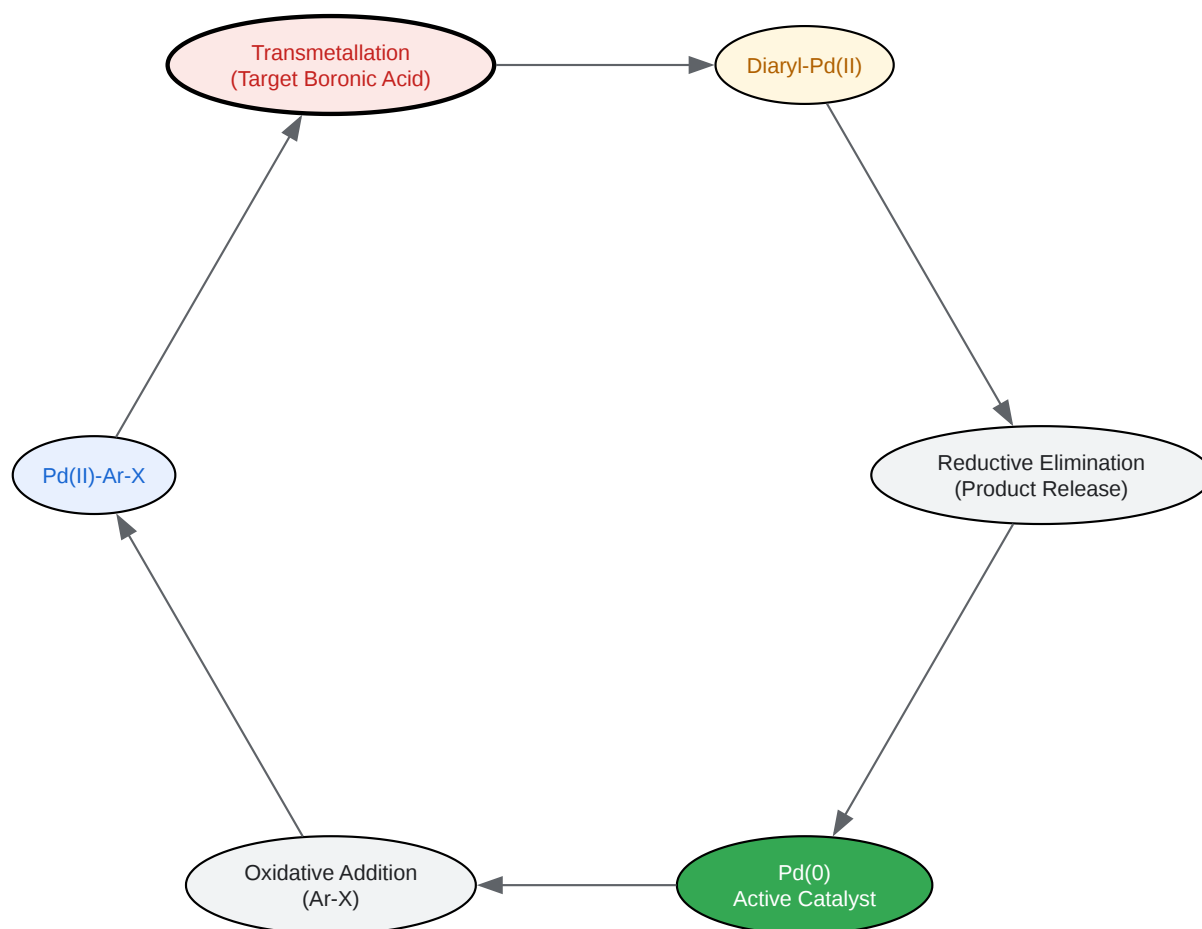


Figure 3: Catalytic cycle emphasizing the Transmetalation entry point.

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Medicinal Chemistry Applications

Reversible Covalent Inhibition

The boronic acid moiety is a Lewis acid capable of forming a reversible covalent bond with nucleophilic serine or threonine residues in enzyme active sites.

- Target Class: Serine Proteases (e.g., Thrombin, Proteasome).
- Mechanism: The boron atom accepts the lone pair from Serine-OH, forming a tetrahedral boronate adduct that mimics the enzymatic transition state.
- Role of 3-OH/4-OMe: The 3-hydroxy group provides a secondary H-bond donor to the "oxyanion hole" or adjacent residues, improving selectivity over the unsubstituted phenylboronic acid.[2]

Bioisostere for Carboxylic Acids

In fragment-based drug design (FBDD), the $-B(OH)_2$ group serves as a bioisostere for carboxylic acids but with distinct hydrogen-bonding geometry and pKa.[2] The 3-hydroxy-4-methoxy substitution pattern mimics the steric and electronic profile of Isovanillic acid, allowing for scaffold hopping in lead optimization.

References

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